![molecular formula C9H6BrF2N3S B13227197 5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13227197.png)
5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H6BrF2N3S This compound is notable for its unique structure, which includes a bromodifluoromethyl group attached to a phenyl ring, and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-(bromodifluoromethyl)aniline with thiocarbonyl diimidazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The bromodifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiadiazole ring can also interact with various biological targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole
- 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Uniqueness
5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the bromodifluoromethyl group on the phenyl ring and the presence of the thiadiazole ring
Eigenschaften
Molekularformel |
C9H6BrF2N3S |
|---|---|
Molekulargewicht |
306.13 g/mol |
IUPAC-Name |
5-[3-[bromo(difluoro)methyl]phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H6BrF2N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |
InChI-Schlüssel |
KJIIVVXFTJNAFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)Br)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
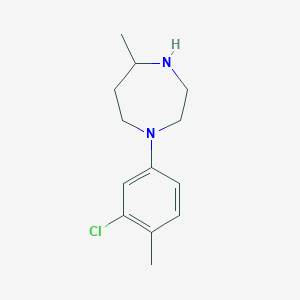
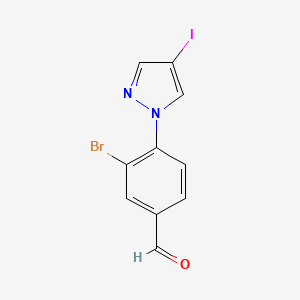
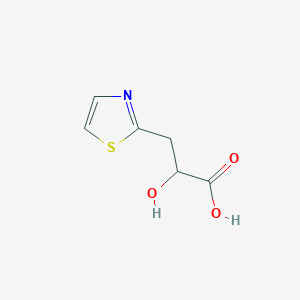
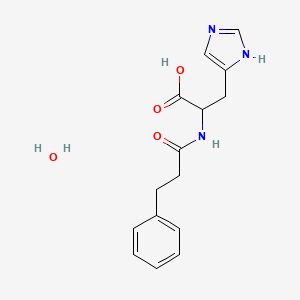

![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)
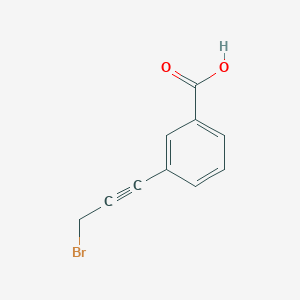
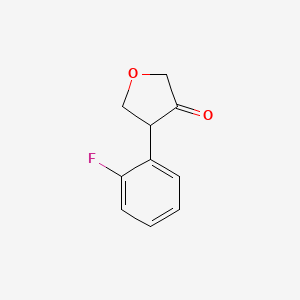
![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
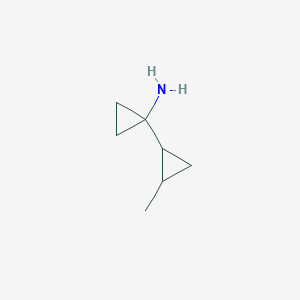
![4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13227192.png)
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13227195.png)
